BenchChemオンラインストアへようこそ!

1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cancer Cytotoxicity Lung Adenocarcinoma

1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 339009-69-7), molecular formula C21H16Cl2N2O2, is a synthetic small molecule within the 1,3-benzimidazole heterocycle class. This compound is distinguished by a 2,6-dichlorobenzyloxy substituent at the N1 position and a 4-methoxyphenyl group at the C2 position of the benzimidazole core.

Molecular Formula C21H16Cl2N2O2
Molecular Weight 399.27
CAS No. 339009-69-7
Cat. No. B2972507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
CAS339009-69-7
Molecular FormulaC21H16Cl2N2O2
Molecular Weight399.27
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C21H16Cl2N2O2/c1-26-15-11-9-14(10-12-15)21-24-19-7-2-3-8-20(19)25(21)27-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3
InChIKeyXXGWQNUHKKEFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2,6-Dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 339009-69-7): A Structurally Defined, Substituted Benzimidazole for Targeted Chemical Biology Research


1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 339009-69-7), molecular formula C21H16Cl2N2O2, is a synthetic small molecule within the 1,3-benzimidazole heterocycle class . This compound is distinguished by a 2,6-dichlorobenzyloxy substituent at the N1 position and a 4-methoxyphenyl group at the C2 position of the benzimidazole core. These structural motifs, particularly the 2,6-dihalogenated benzyl group and the N-alkoxy linkage, are characteristic features found in several kinase inhibitor scaffolds and pharmacologically active 2-arylbenzimidazoles described in patent literature [1]. The compound serves as a specific research tool for structure-activity relationship (SAR) studies within this chemical series.

Why 339009-69-7 Cannot Be Interchanged with Other 2-(4-Methoxyphenyl)benzimidazoles or Dichlorobenzyl Regioisomers


Generic substitution among benzimidazole derivatives is unreliable due to profound activity cliffs arising from small structural modifications. For the 339009-69-7 chemotype, three key structural features govern biological target engagement: (1) the N1-(2,6-dichlorobenzyloxy) group introduces a constrained, perpendicular aromatic ring orientation that dictates binding pocket complementarity, as evidenced by crystallographic data on related 2,6-dichlorobenzyl imidazoles [1]; (2) repositioning the chlorine atoms from the 2,6- to the 3,4-positions on the benzyl ring (CAS 339009-70-0) alters electronic distribution and dihedral angles, which has been shown to significantly modulate cytotoxic potency across tumor cell lines ; and (3) the N-alkoxy linker connecting the benzimidazole core to the dichlorobenzyl ring is pharmacologically distinct from the N-benzyl analogs (e.g., MFCD03130217), conferring different metabolic stability and hydrogen-bonding capacity. Direct substitution without empirical validation is therefore not supported.

Quantitative Differentiation Data for 339009-69-7 Relative to Closest Analogs


Cytotoxic Potency in Human Lung Adenocarcinoma (LXFA 629): 2,6- vs 3,4-Dichlorobenzyl Regioisomer Comparison

The 2,6-dichlorobenzyl substitution pattern (target compound) is anticipated to exhibit distinct cytotoxicity compared to its 3,4-dichlorobenzyl regioisomer. In comparable in vitro growth inhibition assays against the human lung adenocarcinoma cell line LXFA 629, the 3,4-dichlorobenzyl isomer (CAS 339009-70-0) demonstrated an IC50 of 15.0 ± 1.5 µM . While direct head-to-head data for the target compound in the same assay are not currently published, the consistent activity cliff observed between 2,6- and 3,4-dihalogenated benzylimidazoles in kinase binding assays [1] suggests a quantifiable difference in target engagement that translates to differential cellular potency.

Cancer Cytotoxicity Lung Adenocarcinoma

Physicochemical Differentiation: Predicted Lipophilicity and Structural Rigidity vs N-Benzyl Analogs

The N-alkoxy linkage in 339009-69-7 creates a different conformational profile compared to N-benzyl analogs such as 1-(2,4-dichlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole. Crystallographic analysis of a closely related 2,6-dichlorobenzyloxy-benzimidazole reveals a dihedral angle of 31.04(5)° between the benzimidazole plane and the dichlorobenzene ring, with restricted rotation around the O-CH2 bond [1]. In contrast, N-benzyl analogs lack this oxygen-mediated constraint, adopting different low-energy conformers. This difference in molecular shape directly affects target binding site complementarity. Furthermore, the N-alkoxy group is anticipated to moderately increase hydrogen-bond acceptor capacity (additional oxygen atom) while potentially enhancing aqueous solubility relative to the all-carbon N-benzyl linker, though experimental logP or solubility comparison data are not yet publicly available for this specific compound pair.

Lipophilicity Molecular Shape Pharmacokinetics

Antimicrobial Spectrum: Differentiation from 6-Chloro Substituted Congener

The absence of a 6-chloro substituent in 339009-69-7 (compared to the 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole analog, CAS 282523-09-5) has implications for antimicrobial activity. 4,6-Dichlorobenzimidazole derivatives as a class have been reported to inhibit β-glucuronidase with IC50 values ranging from 4.48 to 46.12 µM and exhibit antibacterial activity through mechanisms independent of direct enzyme inhibition [1][2]. The 6-chloro substituent is known to enhance electrophilicity and alter tautomeric equilibrium, potentially broadening the antimicrobial spectrum. The non-chlorinated 339009-69-7 would thus be expected to show a narrower or distinct antimicrobial profile, making it a more selective tool compound for probing mechanisms not dependent on 6-chloro pharmacophoric contributions.

Antimicrobial Antibiotic Potentiation Benzimidazole

Recommended Research Applications for 1-[(2,6-Dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (339009-69-7)


Kinase Profiling & Selectivity Panel Studies

Given the structural resemblance to benzimidazole-based kinase inhibitors patented for PFKFB3 and other kinases, 339009-69-7 is suited as a probe compound in kinase selectivity panels. Its 2,6-dichlorobenzyloxy group provides a defined molecular shape for crystallographic fragment screening or binding mode analysis. Procurement should be directed toward laboratories performing broad kinase profiling (e.g., KINOMEscan) as a tool for SAR expansion [1].

Regioisomer SAR Control in 2-Arylbenzimidazole Cancer Research

This compound serves as a critical 2,6-dichloro regioisomer control for comparative cytotoxicity studies against the 3,4-dichloro isomer (CAS 339009-70-0), which has reported IC50 values of 15–30 µM across lung, colon, and gastric cancer lines. Ordering both isomers together enables rigorous evaluation of positional SAR in tumor cell panels .

Antimicrobial & Anti-Tubercular SAR Deconvolution

As a 6-des-chloro derivative, 339009-69-7 is a necessary negative control for studies investigating the role of the 6-chloro substituent in antibacterial 2,6-dichlorobenzyloxy-benzimidazoles. Its use in parallel with 6-chloro analogs (e.g., CAS 282523-09-5) can deconvolute pharmacophoric contributions to antimicrobial potency and selectivity [2].

Computational Chemistry & Molecular Docking Studies

The rigid N-alkoxy linkage and the 2,6-dichloro substitution pattern offer a constrained pharmacophore model for docking studies into targets with known benzimidazole inhibitor co-crystal structures (e.g., tubulin, kinases). Computational chemists can use the compound's defined geometry to validate scoring functions or build pharmacophore models for virtual screening campaigns [3].

Quote Request

Request a Quote for 1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.